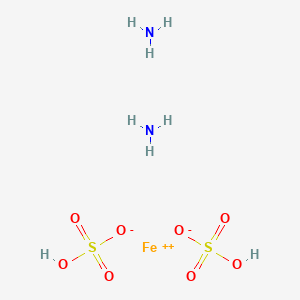

Ammonium iron(ii)sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ammonium iron(ii)sulfate, also known as Mohr’s salt, is an inorganic compound with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O. It is classified as a double salt of ferrous sulfate and ammonium sulfate. This compound is commonly used in laboratories due to its stability and resistance to oxidation by air .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ammonium iron(ii)sulfate is typically prepared by dissolving equimolar amounts of ammonium sulfate and hydrated ferrous sulfate in water containing a small amount of sulfuric acid. The solution is then subjected to crystallization to obtain light green crystals of this compound . The addition of sulfuric acid prevents the hydrolysis of ferrous sulfate, and excessive heating is avoided to prevent the oxidation of Fe²⁺ ions to Fe³⁺ ions .

Industrial Production Methods

Industrial production of this compound follows a similar process to the laboratory preparation. The key steps involve the dissolution of ammonium sulfate and ferrous sulfate in water, followed by crystallization. The process is carefully controlled to maintain the purity and stability of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Ammonium iron(ii)sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ferric sulfate.

Reduction: It can be reduced to form ferrous hydroxide.

Substitution: It can react with other salts to form different compounds

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and sulfuric acid.

Reduction: Ammonia and water are commonly used for reduction reactions.

Substitution: Silver nitrate can be used to substitute the sulfate ions

Major Products Formed

Oxidation: Ferric sulfate.

Reduction: Ferrous hydroxide.

Substitution: Ammonium nitrate, iron(ii)nitrate, and silver sulfate

Applications De Recherche Scientifique

Ammonium iron(ii)sulfate has a wide range of applications in scientific research:

Chemistry: It is used as a primary standard in volumetric analysis due to its stability.

Biology: It is used in the preparation of iron oxide nanoparticles for various biological applications.

Medicine: It is used as an antianemic agent for the treatment of iron deficiency.

Industry: It is used in wastewater treatment and as a catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of ammonium iron(ii)sulfate involves the release of ferrous ions (Fe²⁺) in solution. These ions can participate in redox reactions, acting as either reducing or oxidizing agents depending on the conditions. The ammonium ions make the solution slightly acidic, which helps to stabilize the ferrous ions and prevent their oxidation to ferric ions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ammonium iron(iii)sulfate:

Ferrous sulfate: A simple salt of ferrous ions and sulfate ions.

Ammonium sulfate: A simple salt of ammonium ions and sulfate ions.

Uniqueness

Ammonium iron(ii)sulfate is unique due to its stability and resistance to oxidation, making it a preferred source of ferrous ions in analytical chemistry. Its ability to form stable crystals also makes it useful in various industrial and research applications .

Propriétés

Formule moléculaire |

FeH8N2O8S2 |

|---|---|

Poids moléculaire |

284.1 g/mol |

Nom IUPAC |

azane;hydrogen sulfate;iron(2+) |

InChI |

InChI=1S/Fe.2H3N.2H2O4S/c;;;2*1-5(2,3)4/h;2*1H3;2*(H2,1,2,3,4)/q+2;;;;/p-2 |

Clé InChI |

IMBKASBLAKCLEM-UHFFFAOYSA-L |

SMILES canonique |

N.N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate](/img/structure/B13831262.png)

![(1R,4R)-2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane bis(2,2,2-trifluoroacetate)](/img/structure/B13831284.png)